5-Carboxy-6-hydroxymethyl Dehydro Felodipine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

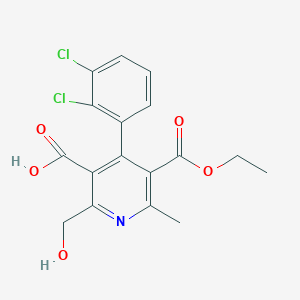

5-Carboxy-6-hydroxymethyl Dehydro Felodipine is a metabolite of Felodipine . Felodipine is a calcium channel blocker .

Molecular Structure Analysis

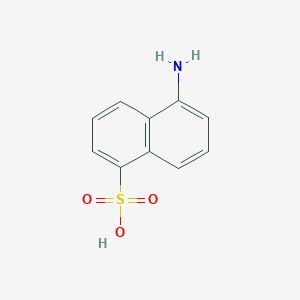

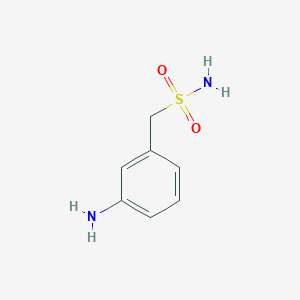

The molecular formula of 5-Carboxy-6-hydroxymethyl Dehydro Felodipine is C17H15Cl2NO5. It contains a total of 41 bonds; 26 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 ester (aromatic), 2 hydroxyl groups, 1 primary alcohol, and 1 Pyridine .Physical And Chemical Properties Analysis

The molecular weight of 5-Carboxy-6-hydroxymethyl Dehydro Felodipine is 384.2 g/mol. It contains a total of 40 atoms; 15 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, 5 Oxygen atoms, and 2 Chlorine atoms .Applications De Recherche Scientifique

Calcium Channel Antagonist Activity

5-Carboxy-6-hydroxymethyl Dehydro Felodipine has been explored for its calcium channel antagonist activity. A study investigated the synthesis and biological evaluation of a felodipine coupled redox chemical delivery system. This system showed moderate calcium channel antagonist activity and provided protection against seizures in mice, although it had moderate anticonvulsant activity (Yiu & Knaus, 1996).

Effects on Serotonin Biochemistry and Function

Research has also examined the effects of felodipine on serotonin (5‐HT) biochemistry and function in rats and mice. Felodipine was found to interact with serotonin, influencing behavior and serotonin synthesis in the brain. These findings suggest a complex interplay between Ca2+ antagonists and serotonin function in rodents (Green et al., 1990).

Formulation and Drug Delivery

Studies on felodipine have also focused on drug formulation and delivery. One study aimed to create controlled-release tablets for poorly-soluble felodipine. Using spray chilling, felodipine was incorporated into solid dispersion microparticles, which showed promising dissolution patterns (Savolainen et al., 2003).

Interaction with Calmodulin

Felodipine has been shown to interact with calmodulin, a calcium-binding protein. This interaction indicates a potential mechanism of action for felodipine in vascular smooth muscle beyond just blocking Ca2+ influx (Boström et al., 1981).

Metabolism and Biotransformation

Research has also focused on the biotransformation of felodipine in liver microsomes from various species. This study identified ten metabolites of felodipine, providing insights into its metabolism and suggesting potential pathways for drug interaction and optimization (Bäärnhielm et al., 1986).

Nanosuspension Formulation

A study on the nanosuspension formulation of felodipine aimed to improve its solubility and pharmacological effect. This approach enhanced the dissolution rate and skin permeation of felodipine, demonstrating a potential method for increasing the bioavailability of poorly soluble drugs (Nayak et al., 2015).

Safety And Hazards

Propriétés

IUPAC Name |

4-(2,3-dichlorophenyl)-5-ethoxycarbonyl-2-(hydroxymethyl)-6-methylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO5/c1-3-25-17(24)12-8(2)20-11(7-21)14(16(22)23)13(12)9-5-4-6-10(18)15(9)19/h4-6,21H,3,7H2,1-2H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUOWPFADBOBKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1C2=C(C(=CC=C2)Cl)Cl)C(=O)O)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434727 |

Source

|

| Record name | AGN-PC-0MXU09 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Carboxy-6-hydroxymethyl Dehydro Felodipine | |

CAS RN |

96558-29-1 |

Source

|

| Record name | AGN-PC-0MXU09 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]-](/img/structure/B124025.png)

![2-Azetidinone, 3-[(1S)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3S,4S)-](/img/structure/B124048.png)

![8,11-Dihydroxy-4-(2-hydroxyethyl)-6-(2-(2-hydroxyethylamino)ethylamino)-1,2,3,4-tetrahydronaphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B124057.png)

![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxo-2,3-dihydrochromen-5-yl] acetate](/img/structure/B124058.png)